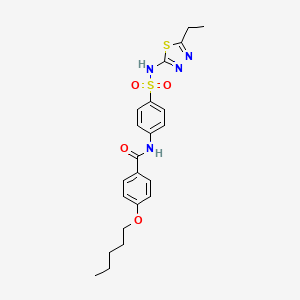

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide

Description

The compound N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide is a sulfonamide-bearing benzamide derivative with a 5-ethyl-substituted 1,3,4-thiadiazole moiety. Its structure comprises:

- A benzamide core substituted with a pentyloxy group at the 4-position.

- A sulfamoyl bridge linking the benzamide’s phenyl ring to a 1,3,4-thiadiazole ring with an ethyl group at position 3.

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S2/c1-3-5-6-15-30-18-11-7-16(8-12-18)21(27)23-17-9-13-19(14-10-17)32(28,29)26-22-25-24-20(4-2)31-22/h7-14H,3-6,15H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUPNUHNQKJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with thiosemicarbazide under acidic conditions.

Introduction of the Sulfonamide Group: The thiadiazole intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.

Coupling with 4-(pentyloxy)benzoic Acid: The final step involves coupling the sulfonamide intermediate with 4-(pentyloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : It has also shown antifungal effects against strains like Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% .

Anticancer Potential : The compound's ability to disrupt DNA replication processes positions it as a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

Pesticidal Properties : The unique chemical structure of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide allows it to be explored as a potential pesticide. Its efficacy against specific plant pathogens could make it valuable in crop protection strategies.

Industrial Applications

Chemical Synthesis : In the chemical industry, this compound serves as an intermediate for synthesizing other complex molecules. Its unique functional groups facilitate various chemical reactions, making it a versatile building block in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiadiazole derivatives found that this compound exhibited potent antibacterial activity against E. coli and S. aureus. The research highlighted its potential as a lead compound in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to its ability to induce apoptosis and disrupt cell cycle progression .

Mechanism of Action

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structurally related compounds and their variations:

Impact of Substituents on Properties

Benzamide Modifications

- Benzoyl substitution (Compound ) : The 2-benzoyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets but could enhance π-π stacking interactions.

- Imidazole substitution (Compound ) : The 4-imidazolyl group adds basicity and hydrogen-bonding capacity, possibly improving target engagement in kinase or protease inhibition.

Thiadiazole/Thiazole Modifications

- 5-Ethyl (Target Compound) : The ethyl group provides moderate electron-donating effects, stabilizing the thiadiazole ring. This contrasts with the 5-methyl group in sulfamethizole, which offers less steric hindrance .

Sulfamoyl Linker Variations

Spectral and Physicochemical Data

- IR Spectroscopy : The absence of C=O stretches in tautomeric triazole derivatives (e.g., 1,2,4-triazole-3-thiones) highlights the importance of spectral analysis for confirming tautomeric states, a consideration for the target compound’s stability .

- Mass Spectrometry : ESI-MS data (e.g., m/z 421.0 for intermediates in ) suggest methodologies applicable to verifying the target compound’s molecular weight.

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(pentyloxy)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.43 g/mol. The compound features a thiadiazole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃S |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in DMSO |

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiadiazole moiety can inhibit specific enzymes and proteins involved in critical biological pathways. For example, it may interfere with DNA replication and repair mechanisms in cancer cells, leading to apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes responsible for cell proliferation.

- DNA Interaction : Potential interference with DNA synthesis and repair processes.

- Receptor Modulation : Possible modulation of adenosine receptors, which play a role in various physiological processes.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of several bacterial strains, comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound induces apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) were determined for various pathogens, highlighting its potential as an alternative antimicrobial agent.

-

Anticancer Activity :

- In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound significantly reduced cell viability at low micromolar concentrations.

- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics.

- Further studies are needed to evaluate its metabolic stability and bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | K(i) Value (nM) |

|---|---|---|

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Adenosine A(1) antagonist | 7 |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Adenosine A(3) antagonist | 82 |

The unique combination of the thiadiazole ring with a phenoxybenzamide moiety enhances the biological activity of this compound compared to similar compounds.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., pyridine or DMF) to enhance solubility of intermediates, as demonstrated in thiadiazole sulfonamide syntheses .

- Catalyst Optimization : Employ pyridine or triethylamine as a base to neutralize HCl byproducts during amide bond formation, improving reaction efficiency .

- Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., methanol/water) to isolate high-purity crystals .

- Monitoring : Track reaction progress via TLC (silica plates, UV visualization) and confirm completion by disappearance of starting materials .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Confirm sulfonamide (S=O stretch ~1350–1160 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .

- NMR : Analyze ¹H/¹³C NMR for integration of aromatic protons (δ 7.0–8.5 ppm), pentyloxy chain (δ 0.8–1.8 ppm), and thiadiazole protons (δ 2.5–3.5 ppm) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values to confirm purity .

- Melting Point : Compare observed vs. literature values to detect impurities .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dilute the compound in DMSO (≤1% final concentration) and incubate at 37°C for 18–24 hours .

- Time-Kill Kinetics : Assess bactericidal activity by sampling at intervals (0, 2, 4, 8, 24 hours) and plating on agar for colony counts .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve discrepancies in biological activity across analogs?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified pentyloxy chains (e.g., shorter/longer alkyl groups) or substituted thiadiazole rings (e.g., halogenation) to correlate hydrophobicity/electronic effects with activity .

- Data Normalization : Use logP (octanol-water partition coefficient) and Hammett σ values to model activity trends. For example, electron-withdrawing groups on the benzamide may enhance target binding .

- Statistical Analysis : Apply multivariate regression (e.g., QSAR) to identify key physicochemical parameters driving activity .

Q. What computational strategies predict binding modes with putative enzyme targets (e.g., PFOR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the pyruvate:ferredoxin oxidoreductase (PFOR) active site (PDB: 1B0P). Prioritize poses with hydrogen bonds between the sulfamoyl group and Arg/Lys residues .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) to validate docking results .

Q. How can enzyme inhibition assays elucidate the compound’s mechanism against anaerobic pathogens?

- Methodological Answer :

- PFOR Activity Assay : Measure NADH oxidation at 340 nm in Clostridium lysates. Pre-incubate the compound (0.1–100 µM) with enzyme and substrate (pyruvate/CoA). Calculate IC₅₀ using nonlinear regression .

- Competitive Inhibition Test : Vary pyruvate concentration (1–10 mM) with fixed inhibitor. A parallel Lineweaver-Burk plot indicates competitive binding .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between synthetic batches?

- Methodological Answer :

- Purity Reassessment : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (e.g., unreacted sulfamoyl chloride) .

- Crystallography : Compare X-ray structures (if available) to confirm conformational differences. For example, hydrogen bonding patterns (N–H⋯N/F interactions) may alter solubility and activity .

- Bioassay Replication : Repeat assays in triplicate with blinded samples to minimize operator bias .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.